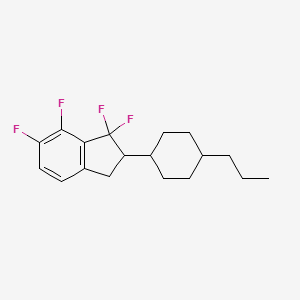
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is a fluorinated organic compound with the molecular formula C18H22F4 This compound is characterized by the presence of four fluorine atoms and a propylcyclohexyl group attached to the indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene typically involves the following steps:
Cyclohexylation: The attachment of the propylcyclohexyl group can be accomplished through Friedel-Crafts alkylation using propylcyclohexyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Hydrogenation: The reduction of the double bond in the indene core to form the dihydro derivative can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to further reduce any remaining double bonds.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique chemical properties.
Medicine: Explored for its potential as a fluorinated pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene involves its interaction with molecular targets through its fluorinated and hydrophobic regions. The fluorine atoms can form strong interactions with biological targets, while the hydrophobic propylcyclohexyl group can enhance the compound’s ability to penetrate lipid membranes. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1,6,7-Tetrafluoro-2-(4-methylcyclohexyl)-2,3-dihydro-1H-indene
- 1,1,6,7-Tetrafluoro-2-(4-ethylcyclohexyl)-2,3-dihydro-1H-indene
- 1,1,6,7-Tetrafluoro-2-(4-butylcyclohexyl)-2,3-dihydro-1H-indene
Uniqueness
1,1,6,7-Tetrafluoro-2-(4-propylcyclohexyl)-2,3-dihydro-1H-indene is unique due to its specific combination of fluorine atoms and the propylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
694510-09-3 |
|---|---|
Molecular Formula |
C18H22F4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3,3,4,5-tetrafluoro-2-(4-propylcyclohexyl)-1,2-dihydroindene |
InChI |
InChI=1S/C18H22F4/c1-2-3-11-4-6-12(7-5-11)14-10-13-8-9-15(19)17(20)16(13)18(14,21)22/h8-9,11-12,14H,2-7,10H2,1H3 |
InChI Key |
IJAWDAPLCKDYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CC3=C(C2(F)F)C(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















